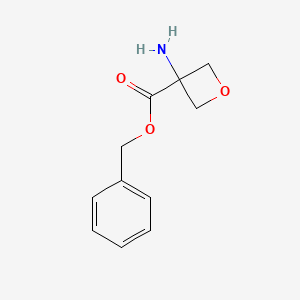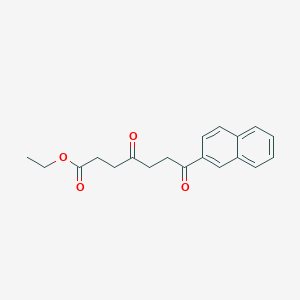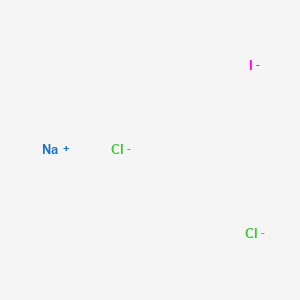
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester is a chemical compound with the molecular formula C11H13NO3 It is a derivative of oxetane, a four-membered cyclic ether, and features an amino group and a phenylmethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. This can be achieved through various cyclization strategies, including:
Intramolecular Etherification: This involves the formation of a C-O bond within the molecule, leading to the formation of the oxetane ring.
Epoxide Ring Opening/Ring Closing: This method involves the opening of an epoxide ring followed by the closing of the oxetane ring.
Electrophilic Halocyclization: This involves the use of halogenating agents to induce cyclization and form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino-substituted oxetane derivatives .
科学的研究の応用
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with improved pharmacokinetic properties and target specificity.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Research: It can serve as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
作用機序
The mechanism of action of 3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its biological activity .
類似化合物との比較
Similar Compounds
3-Oxetanecarboxylic acid, 3-[methyl(phenylmethyl)amino]-, methyl ester: This compound is similar in structure but features a methyl ester group instead of a phenylmethyl ester group.
Oxetanocin A: A naturally occurring oxetane derivative with antiviral properties.
Uniqueness
3-Oxetanecarboxylic acid, 3-amino-, phenylmethyl ester is unique due to its combination of an oxetane ring, an amino group, and a phenylmethyl ester group. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
benzyl 3-aminooxetane-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c12-11(7-14-8-11)10(13)15-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChIキー |
MTFCTQDMQSJHGU-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14785478.png)

![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14785483.png)
![N-[(2S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B14785491.png)


![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)


![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B14785537.png)
